

# Application Note: Quantification of epi-Doramectin by HPLC-MS/MS

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## Compound of Interest

Compound Name: **epi-Doramectin**

Cat. No.: **B10786062**

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## Introduction

Doramectin is a broad-spectrum antiparasitic agent belonging to the avermectin family, widely used in veterinary medicine.<sup>[1]</sup> During its metabolism or as an impurity in manufacturing, an isomer, **epi-Doramectin**, can be present.<sup>[2][3]</sup> Accurate quantification of both doramectin and its epimer is crucial for pharmacokinetic studies, residue analysis in animal tissues, and ensuring the quality of pharmaceutical formulations. This application note provides a detailed protocol for the simultaneous quantification of doramectin and **epi-Doramectin** using a sensitive and selective High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method.

## Principle

This method utilizes reversed-phase HPLC to separate **epi-Doramectin** from doramectin, followed by detection using a tandem mass spectrometer. The mass spectrometer operates in the positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM) to ensure high selectivity and sensitivity. Quantification is achieved by comparing the peak area of the analyte to that of an internal standard.

## Materials and Reagents

- Doramectin and **epi-Doramectin** reference standards

- Internal Standard (IS): Abamectin or a stable isotope-labeled doramectin
- HPLC-grade acetonitrile, methanol, and water
- Formic acid ( $\geq 98\%$  purity)
- Ammonium formate
- Anhydrous magnesium sulfate and sodium chloride (for QuEChERS)
- Dispersive solid-phase extraction (dSPE) sorbents (e.g., C18)
- Biological matrix (e.g., bovine plasma, liver tissue)

## Experimental Protocols

### Standard Solution Preparation

- Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve doramectin, **epi-Doramectin**, and the internal standard in methanol to prepare individual stock solutions of 1 mg/mL. Store at  $\leq -10^{\circ}\text{C}$ .
- Intermediate Stock Solutions (10  $\mu\text{g/mL}$ ): Dilute the primary stock solutions with a 50:50 mixture of acetonitrile and water to obtain intermediate stock solutions of 10  $\mu\text{g/mL}$ .
- Working Standard Solutions: Prepare a series of working standard solutions by further diluting the intermediate stock solutions with the mobile phase to create calibration curves. The concentration range should be selected based on the expected sample concentrations (e.g., 1 to 500 ng/mL).[4]

### Sample Preparation (Bovine Tissue)

This protocol is adapted from a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) based method.[5]

- Homogenization: Homogenize the tissue sample until a uniform consistency is achieved. Store homogenized samples at  $\leq -10^{\circ}\text{C}$  until analysis.[5]

- Weighing: Weigh  $5 \pm 0.1$  g of the homogenized tissue into a 50 mL polypropylene centrifuge tube.[5]
- Fortification: For calibration standards and quality control samples, spike the blank matrix with the appropriate working standard solutions.
- Extraction:
  - Add 10 mL of acetonitrile containing 2% acetic acid to the sample tube.[5]
  - Add QuEChERS salts (e.g., 4 g MgSO<sub>4</sub> and 1 g NaCl).[5]
  - Vortex the tube vigorously for 1 minute.[5]
  - Centrifuge at 3155 x g for 10 minutes at 10°C.[5]
- Dispersive SPE Cleanup:
  - Transfer the supernatant to a new tube containing dSPE sorbent (e.g., 250 mg C18 and 250 mg MgSO<sub>4</sub>).[5]
  - Vortex for 1 minute and centrifuge at 3155 x g for 10 minutes at 10°C.[5]
- Evaporation and Reconstitution:
  - Transfer a 4 mL aliquot of the cleaned extract to a new tube and evaporate to dryness under a gentle stream of nitrogen at approximately 47.5°C.[5]
  - Reconstitute the residue in 1 mL of the mobile phase. Vortex to ensure complete dissolution and transfer to an HPLC vial for analysis.

## HPLC-MS/MS Analysis

### HPLC Conditions

Parameter	Setting
Column	C18 or C8 column (e.g., 100 mm x 2.1 mm, 2.7 $\mu$ m)
Mobile Phase A	0.1% Formic acid in water with 3 mM ammonium formate
Mobile Phase B	0.1% Formic acid in acetonitrile
Flow Rate	0.2 mL/min
Injection Volume	10 $\mu$ L
Column Temperature	40°C
Gradient Elution	Start with 80% B, hold for 2 min, increase to 95% B over 5 min, hold for 2 min, then return to initial conditions and equilibrate for 3 min.

### MS/MS Conditions

Parameter	Setting
Ionization Mode	Electrospray Ionization (ESI), Positive
Capillary Voltage	3.0 kV
Source Temperature	150°C
Desolvation Temperature	400°C
Gas Flow Rates	Optimized for the specific instrument
Scan Type	Multiple Reaction Monitoring (MRM)

### MRM Transitions

The optimization of MS/MS parameters should be performed by infusing standard solutions of each analyte into the mass spectrometer.[4][6] As **epi-Doramectin** is an isomer of Doramectin, it is expected to have the same precursor and product ions. Chromatographic separation is therefore critical.

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (eV)	Dwell Time (ms)
Doramectin	921.7	777.4	25	100
epi-Doramectin	921.7	777.4	25	100
Abamectin (IS)	897.5	753.4	25	100

Note: Collision energy is instrument-dependent and should be optimized.

## Data Analysis and Quality Control

- Calibration Curve: Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the working standards. A linear regression with a weighting factor of  $1/x^2$  is often appropriate.<sup>[4]</sup> The correlation coefficient ( $r^2$ ) should be  $>0.99$ .
- Quality Control (QC) Samples: Analyze QC samples at low, medium, and high concentrations in triplicate to assess the accuracy and precision of the method. The accuracy should be within  $\pm 15\%$  ( $\pm 20\%$  for the Lower Limit of Quantification), and the precision (RSD%) should be  $\leq 15\%$  ( $\leq 20\%$  for LLOQ).
- Limit of Quantification (LOQ): The LOQ is the lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision. For doramectin, LOQs of 1 ng/mL in plasma have been achieved.<sup>[4]</sup>

## Quantitative Data Summary

The following table summarizes typical performance characteristics of HPLC-MS/MS methods for avermectin analysis.

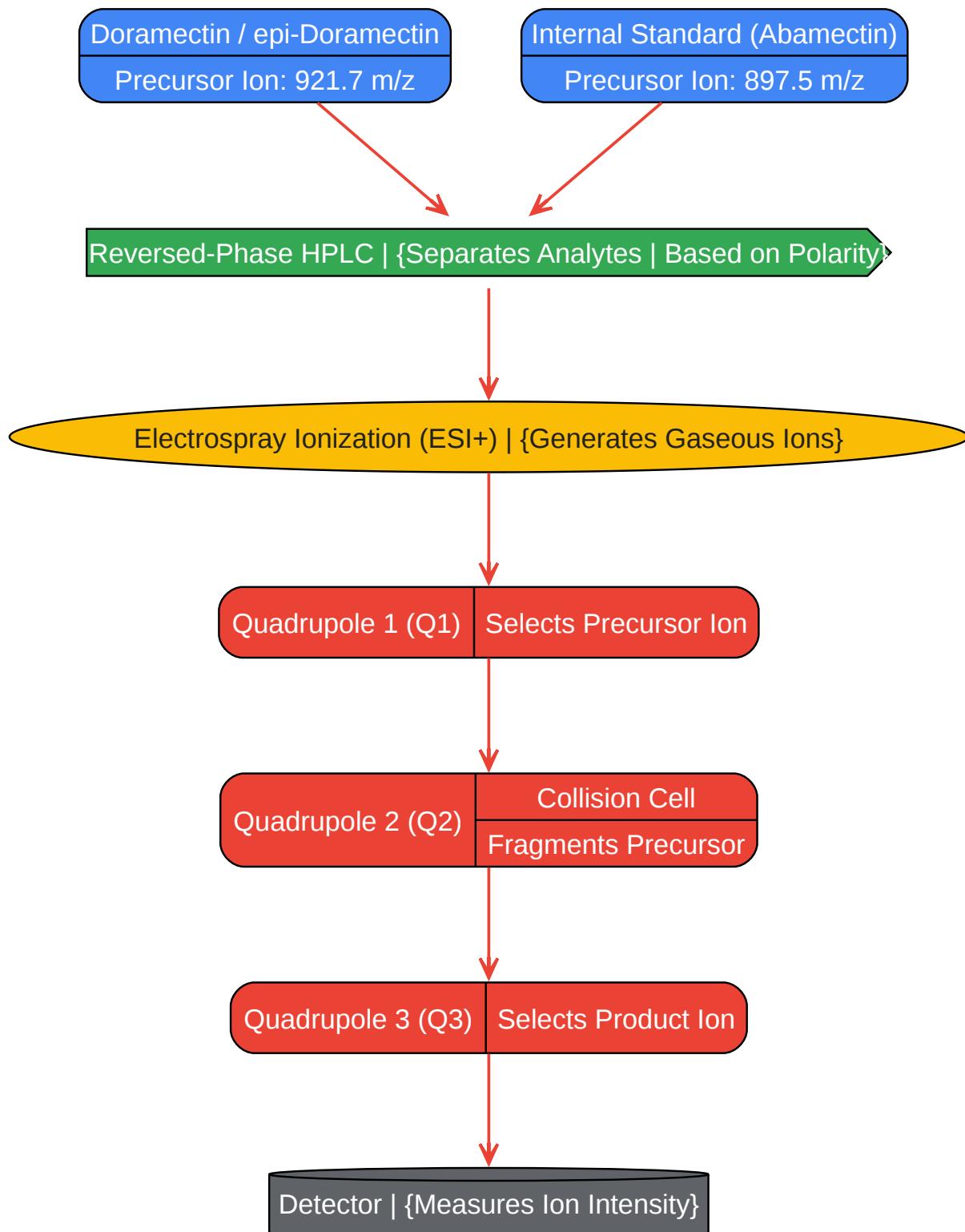
Parameter	Doramectin	Reference
Linearity Range	1 - 500 ng/mL	[4]
Correlation Coefficient ( $r^2$ )	$\geq 0.998$	[4]
Limit of Detection (LOD)	0.03 ng/mL (in plasma)	[4]
Limit of Quantification (LOQ)	1 ng/mL (in plasma)	[4]
Recovery	87.9 - 99.8% (in tissue)	[7]
Within-day Precision (RSD%)	1.5 - 7.4%	[7]
Between-day Precision (RSD%)	1.5 - 8.4%	[7]

## Visualizations



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Caption: Experimental workflow for **epi-Doramectin** quantification.

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Caption: Logical diagram of the HPLC-MS/MS analytical method.

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